molecular formula C8H8ClNO2 B3056269 1-(Chloromethyl)-3-methyl-2-nitrobenzene CAS No. 70018-11-0

1-(Chloromethyl)-3-methyl-2-nitrobenzene

Cat. No.: B3056269
CAS No.: 70018-11-0
M. Wt: 185.61 g/mol
InChI Key: DKOAMCBHOMXOPX-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-methyl-2-nitrobenzene (CAS 70018-11-0) is a versatile benzene-derived organic compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol . It serves as a valuable synthetic intermediate and building block in various fields of research and development. Its molecular structure, which incorporates reactive nitro and chloromethyl functional groups on a methyl-substituted benzene ring, allows for further structural modifications and diverse chemical transformations . In pharmaceutical research, this compound is employed as a key intermediate for the synthesis of various active pharmaceutical ingredients, leveraging its unique functional groups to construct more complex molecular architectures . Within the agrochemical industry, it is utilized as a building block for the development of new compounds, such as pesticides and herbicides . Furthermore, its chemical structure makes it a useful starting material in the production of various dyes and colored compounds . The reactive chloromethyl group is known to confer hazardous properties. Similar chemical compounds are classified as corrosive and may cause severe skin burns and eye damage, as well as specific target organ toxicity upon single or repeated exposure . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or any form of human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(chloromethyl)-3-methyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-6-3-2-4-7(5-9)8(6)10(11)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOAMCBHOMXOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80544159
Record name 1-(Chloromethyl)-3-methyl-2-nitrobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70018-11-0
Record name 1-(Chloromethyl)-3-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Pathways of 1 Chloromethyl 3 Methyl 2 Nitrobenzene

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chloromethyl group attached to the substituted benzene (B151609) ring is the primary site for nucleophilic substitution reactions. As a primary benzylic halide, 1-(chloromethyl)-3-methyl-2-nitrobenzene can theoretically react via either SN1 or SN2 mechanisms. However, the substitution pattern on the aromatic ring strongly influences the operative pathway.

Kinetic and Thermodynamic Factors Governing Substitution Rates

The kinetics of nucleophilic substitution in benzyl (B1604629) halides are sensitive to the electronic nature of the substituents on the aromatic ring. Generally, the reaction mechanism for primary benzyl halides is SN2, which involves a single, concerted transition state. The presence of a strongly electron-withdrawing nitro group at the ortho-position would destabilize the formation of a benzylic carbocation, thereby disfavoring an SN1 pathway. Consequently, the SN2 mechanism is the more probable route for this compound.

Kinetic studies on substituted benzyl chlorides often show a U-shaped Hammett plot, where both electron-donating and electron-withdrawing groups can accelerate the reaction rate compared to unsubstituted benzyl chloride. kyoto-u.ac.jp Electron-withdrawing groups, like the ortho-nitro group in the title compound, enhance the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This typically leads to an increased reaction rate.

Table 1: Factors Influencing Nucleophilic Substitution Mechanism
FactorInfluence on SN1 PathwayInfluence on SN2 PathwayRelevance to this compound
Substrate ClassFavored by 3° > 2° > 1°Favored by 1° > 2° > 3°Primary (1°) benzylic halide, favors SN2.
Ortho-Nitro GroupDestabilizes carbocation, disfavors SN1.Increases electrophilicity of carbon, favors SN2.Strongly disfavors SN1, promotes SN2 electronically.
Solvent PolarityFavored by polar protic solvents.Favored by polar aprotic solvents.Rate is highly solvent-dependent.
Steric HindranceLess impactful on rate.Reduces reaction rate.Ortho-substituents may sterically hinder the transition state. nih.gov

Influence of Electronic and Steric Effects on Reaction Outcome

The reaction outcomes for this compound are dictated by a competition between electronic and steric effects.

Electronic Effects: The nitro group is one of the strongest electron-withdrawing groups. Positioned ortho to the chloromethyl group, it exerts a powerful negative inductive effect (-I), pulling electron density from the benzylic carbon. This increases the carbon's partial positive charge, making it a harder electrophilic center and more reactive towards nucleophiles. The meta-methyl group has a weak positive inductive effect (+I), which has a negligible impact compared to the nitro group.

Steric Effects: Ortho-substituents on a benzyl system can sterically hinder the approach of the incoming nucleophile to the reaction center. chemistrysteps.comnih.gov In an SN2 reaction, the nucleophile must attack the benzylic carbon from the side opposite the leaving group (backside attack). The bulky nitro group, along with the adjacent methyl group, creates a crowded environment around the chloromethyl moiety, which can impede the formation of the pentacoordinate transition state and thereby slow the reaction rate. nih.gov Studies on other ortho-substituted benzyl halides have shown that such steric hindrance can lead to lower reactivity compared to their para-isomers. nih.gov

The ultimate reactivity is thus a product of these opposing forces: strong electronic activation from the nitro group favoring substitution, and significant steric hindrance from the same group disfavouring it.

Formation of Diverse Functionalized Derivatives through Nucleophilic Attack

Despite the lack of extensively published specific examples, the established reactivity of benzyl halides indicates that this compound is a versatile intermediate for synthesizing a variety of functionalized derivatives. lookchem.com The benzylic chloride can be displaced by a wide range of nucleophiles to introduce new functional groups.

Common transformations would include:

Ether Synthesis: Reaction with alkoxides (e.g., sodium ethoxide) or phenoxides yields the corresponding benzyl ethers.

Ester Synthesis: Reaction with carboxylate salts (e.g., sodium acetate) produces benzyl esters.

Nitrile Synthesis: Treatment with cyanide salts (e.g., sodium cyanide) affords the corresponding phenylacetonitrile (B145931) derivative, a valuable precursor for acids, amines, and ketones.

Amine Synthesis: Reaction with ammonia, primary, or secondary amines leads to the formation of benzylamines.

Azide (B81097) Synthesis: Substitution with sodium azide yields a benzyl azide, which can be further reduced to a benzylamine (B48309) or used in cycloaddition reactions.

Transformations Involving the Nitro Group

The nitro group is a highly versatile functional group that can undergo several important transformations and significantly influences the reactivity of the aromatic ring to which it is attached.

Reductive Pathways to Aminoaromatic Compounds

The reduction of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to anilines which are crucial building blocks for pharmaceuticals and dyes. jsynthchem.com A variety of methods can be employed for this conversion, offering different levels of chemoselectivity and reaction conditions. organic-chemistry.org

Common methods applicable to the reduction of this compound include:

Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. nih.gov This method is highly efficient but may also reduce other functional groups or cause hydrodehalogenation (loss of the benzylic chloride).

Metal-Acid Reductions: Classic methods involve the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). mdpi.com These are robust methods but can be harsh and produce significant metal waste.

Transfer Hydrogenation: This approach uses molecules like hydrazine (B178648) (N₂H₄), formic acid, or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst (e.g., Pd/C) to serve as the hydrogen source. jsynthchem.comrsc.org These methods often offer milder conditions and greater functional group tolerance. organic-chemistry.org

Table 2: Common Reagents for Nitro Group Reduction
MethodReagentsTypical ConditionsSelectivity Notes
Catalytic HydrogenationH₂, Pd/C or PtO₂Room temperature to moderate heat, atmospheric to high pressure.Highly efficient; may reduce other groups (alkenes, C-Cl bond). nih.gov
Metal/Acid ReductionFe/HCl or SnCl₂/HClRefluxing aqueous acid.Robust and inexpensive; not chemoselective. mdpi.com
Transfer HydrogenationHydrazine, Formic Acid, NaBH₄ with catalystMild, often room temperature.Generally good chemoselectivity. organic-chemistry.orgrsc.org
Sulfide ReductionNa₂S or (NH₄)₂SAqueous or alcoholic solution.Can selectively reduce one nitro group in dinitro compounds.

Impact of the Nitro Group on Aromatic Ring Electrophilicity and Reactivity

The nitro group profoundly influences the electron density and reactivity of the benzene ring. numberanalytics.com As a powerful electron-withdrawing group, it deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, or Friedel-Crafts reactions. numberanalytics.commsu.edu

This deactivation occurs through two mechanisms:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework. vaia.com

Resonance Effect (-R): The nitro group can withdraw electron density from the ring via resonance, delocalizing the pi-electrons onto the oxygen atoms.

Analysis of the resonance structures of the sigma complex (the intermediate in EAS) shows that when an electrophile attacks the ortho or para positions, a destabilizing resonance form places a positive charge on the carbon atom directly bonded to the electron-withdrawing nitro group. Attack at the meta position avoids this unfavorable arrangement. Consequently, the nitro group acts as a meta-director for any subsequent electrophilic substitution reactions. vaia.com

Conversely, this withdrawal of electron density makes the aromatic ring more electrophilic and thus more susceptible to nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present on the ring itself. numberanalytics.comnih.gov While the primary leaving group in this compound is on the methyl substituent, the electronic nature of the ring is primed for SNAr reactivity should a ring halogen be present. nih.gov

Aromatic Ring Functionalization and Rearrangements

Investigation of Electrophilic Aromatic Substitution Patterns in Poly-substituted Systems

Electrophilic aromatic substitution (EAS) is a cornerstone of benzene chemistry, where an electrophile replaces a hydrogen atom on the aromatic ring. In polysubstituted systems like this compound, the position of substitution is determined by the cumulative directing effects of the existing substituents. Each group either activates or deactivates the ring towards electrophilic attack and directs incoming electrophiles to specific positions (ortho, meta, or para).

The directing effects of the substituents on the this compound ring are as follows:

Nitro Group (-NO₂): This is a powerful deactivating group due to its strong electron-withdrawing nature through both inductive and resonance effects. It directs incoming electrophiles to the meta position relative to itself. chemguide.co.uk

Methyl Group (-CH₃): An activating group that donates electron density to the ring via an inductive effect and hyperconjugation. libretexts.org It directs incoming electrophiles to the ortho and para positions.

Chloromethyl Group (-CH₂Cl): This group is generally considered deactivating due to the inductive electron withdrawal by the electronegative chlorine atom. lumenlearning.com Despite this deactivation, it is an ortho, para-director. stackexchange.com

The following table summarizes the directing influence of each substituent on the available positions for an incoming electrophile (E⁺).

PositionInfluence of -CH₂Cl (at C1)Influence of -NO₂ (at C2)Influence of -CH₃ (at C3)Combined EffectPredicted Outcome
C4Para (directing)Meta (directing)Ortho (directing)All groups direct hereMajor Product
C5Meta (non-directing)Para (non-directing)Meta (directing)One directing groupMinor Product
C6Ortho (directing)Ortho (non-directing)Para (directing)Two directing groups, but sterically hindered by C1-substituentMinor Product (sterically hindered)

Based on the cumulative electronic effects, the C4 position is the most favored site for electrophilic attack, as it is para to the chloromethyl group, meta to the nitro group, and ortho to the methyl group. The C6 position, while electronically favored by two groups, is subject to significant steric hindrance from the adjacent chloromethyl group. The C5 position is the least favored. Therefore, electrophilic substitution reactions on this compound are predicted to yield the 4-substituted product as the major isomer.

Radical-Mediated Processes and Single Electron Transfer Mechanisms

Nitroaromatic compounds are well-known to participate in radical-mediated reactions, often initiated by a single electron transfer (SET) process. nih.gov The electron-deficient nature of the nitro-substituted ring makes it susceptible to reduction by accepting an electron to form a radical anion. This radical anion is a key intermediate in various transformations.

For this compound, two primary pathways for radical-mediated processes can be considered:

Formation of a Nitroaromatic Radical Anion: A single electron transfer to the molecule can generate a radical anion, where the unpaired electron is delocalized over the nitro group and the aromatic ring. This species can undergo further reactions, such as dimerization or reaction with other radical species.

Formation of a Benzyl Radical: The chloromethyl group provides a site for benzylic radical formation. Radical anions of nitrobenzyl chlorides are known to expel a chloride ion to form a carbon-centered nitrobenzyl radical. researchgate.net This process, known as dissociative electron transfer, can be highly efficient. The resulting 3-methyl-2-nitrobenzyl radical is a reactive intermediate that can lead to a variety of products.

Research on related nitrobenzyl chlorides has shown that these compounds can undergo base-induced transformations that involve radical mechanisms, leading to dimeric products like stilbenes. mst.edu The reaction pathway is highly dependent on the reaction conditions and the nature of the initiating species (e.g., base, light, or a radical initiator).

The table below outlines potential radical-mediated reactions and their likely products.

Initiation MethodKey Radical IntermediatePotential Reaction PathwayExample Product(s)
Single Electron Transfer (e.g., from a reducing agent)Nitroaromatic radical anionDimerizationBiphenyl derivatives
Dissociative Electron Transfer3-methyl-2-nitrobenzyl radicalDimerization1,2-bis(3-methyl-2-nitrophenyl)ethane
Hydrogen Atom Abstraction (e.g., by another radical)3-methyl-2-nitrobenzyl radicalCoupling with other radicalsFunctionalized benzyl derivatives

Dearomatization and Subsequent Rearomatization during Nucleophilic Additions

The strong electron-withdrawing capacity of the nitro group significantly activates the benzene ring towards nucleophilic aromatic substitution (SNAr). This type of reaction involves the addition of a nucleophile to the electron-deficient aromatic ring, which is a key step that leads to the temporary loss of aromaticity. nih.gov

The mechanism proceeds in two main stages:

Nucleophilic Addition and Dearomatization: A nucleophile attacks one of the carbon atoms of the aromatic ring, forming a resonance-stabilized anionic intermediate known as a σ-complex or Meisenheimer complex. The formation of this complex involves a change in hybridization of the attacked carbon from sp² to sp³, thus disrupting the cyclic π-electron system and causing dearomatization. The negative charge is delocalized over the ring and, importantly, onto the oxygen atoms of the nitro group, which stabilizes the intermediate.

Leaving Group Departure and Rearomatization: In the second step, a leaving group (often a halide or other suitable group) is expelled from the sp³-hybridized carbon. This step restores the sp² hybridization and the aromaticity of the ring, leading to the final substituted product. The addition of the nucleophile is typically the slow, rate-limiting step of the reaction. nih.gov

In the case of this compound, the nitro group activates the ortho (C1, C3) and para (C5) positions to nucleophilic attack. However, C1 and C3 are already substituted. A nucleophile could potentially attack the carbon bearing the chloromethyl group (C1), leading to substitution of the chloride (via an SNAr-like pathway on the ring, though direct benzylic substitution is more likely) or attack an unsubstituted carbon (e.g., C5), which would require the departure of a hydride ion (a much less favorable process). The most probable nucleophilic attack would be a direct SN2 substitution at the benzylic carbon of the chloromethyl group, rather than an SNAr reaction on the ring itself, unless a very good leaving group were present on the ring.

The process of dearomatization is a critical mechanistic feature, highlighting the ability of the nitro group to facilitate the formation of otherwise high-energy intermediates by stabilizing the transient negative charge.

Applications As a Pivotal Synthetic Intermediate in Organic Synthesis

Precursor for Advanced Organic Structures

The reactivity of the chloromethyl group, combined with the directing effects of the methyl and nitro substituents, allows this compound to be a versatile starting point for the synthesis of diverse organic molecules.

Chlorinated nitroaromatic compounds are important building blocks for the synthesis of a wide array of heterocycles. mdpi.com Isomeric structures such as 2-chloro-6-nitrotoluene (B1664060) serve as common intermediates in the synthesis of pharmaceuticals, including the quinazoline (B50416) alkaloid vasicine. mdpi.comresearchgate.net The general strategy for constructing 3,4-dihydroquinazolines often involves the annulation of 2-(aminomethyl)anilines with electrophiles. nih.gov Nitroalkanes, activated by reagents like polyphosphoric acid, can serve as these efficient electrophiles in reactions with nucleophilic amines, leading to the formation of the dihydroquinazoline (B8668462) core. nih.gov This established synthetic pathway highlights the utility of nitro-substituted benzyl (B1604629) compounds in creating such privileged scaffolds, which are prevalent in natural products and medicinal agents. nih.gov Similarly, the strategic placement of reactive groups on the benzene (B151609) ring is instrumental in the synthesis of other heterocyclic systems like pyrimidines. nih.gov

The family of chlorinated nitroaromatic compounds, to which 1-(Chloromethyl)-3-methyl-2-nitrobenzene belongs, are established precursors in the industrial production of fine chemicals. mdpi.com These compounds are foundational materials for manufacturing azo and sulfur dyes, various drugs, and pesticides. mdpi.com The reactivity of the benzyl chloride moiety allows for its conversion into other functional groups, making it a versatile handle for constructing more complex molecules used in agrochemical and pharmaceutical industries.

Design and Implementation of Photolabile Caging and Release Systems

The o-nitrobenzyl moiety is one of the most widely used photolabile protecting groups (PPGs), or "caging" groups, in chemistry and biology. nih.govresearchgate.net These groups allow for the temporary inactivation of a molecule, which can then be released with high spatial and temporal precision using light as an external trigger. mdpi.comresearchgate.net

The photochemical cleavage of o-nitrobenzyl compounds is a well-studied process initiated by UV irradiation, typically at wavelengths between 300-365 nm. nih.gov The underlying mechanism proceeds through several key steps:

Photoexcitation : Upon absorbing a UV photon, the o-nitrobenzyl chromophore is promoted to an excited state. nih.gov

Intramolecular Hydrogen Abstraction : The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon bearing the leaving group). This step results in the formation of a transient intermediate known as an aci-nitro tautomer. nih.govresearchgate.net

Molecular Rearrangement : The aci-nitro intermediate undergoes a rapid molecular rearrangement, cyclizing to form a benzoisoxaline derivative. nih.govacs.org

Cleavage and Release : This cyclic intermediate is unstable and subsequently cleaves, releasing the protected molecule (e.g., a carboxylic acid, amine, or alcohol) and yielding an o-nitrosobenzaldehyde or o-nitrosoketone as the primary byproduct. nih.govnih.gov

This entire process is typically rapid and efficient, making o-nitrobenzyl groups ideal for applications requiring on-demand release of active species. researchgate.net

The efficiency and rate of the photocleavage reaction can be significantly influenced by substituents on the o-nitrobenzyl core. One of the most effective modifications is the introduction of a methyl group on the benzylic carbon (the α-position). This α-methyl substitution has been shown to dramatically accelerate the rate of photolysis. nih.gov

Studies have demonstrated that this substitution can enhance the relative cleavage kinetics by a factor of 20. upenn.edu In one comparative study, the introduction of an α-methyl group to a veratryl-based linker (an o-nitrobenzyl derivative with two additional alkoxy groups) increased the rate of cleavage by 5-fold compared to the unsubstituted analogue. nih.gov The acceleration is attributed to the stabilization of the developing positive charge on the benzylic carbon during the fragmentation process. rsc.org This enhancement allows for faster release of the caged molecule, which can be critical for applications requiring rapid activation. upenn.edu

The table below summarizes the effect of α-substitution on the photolysis half-life, illustrating the significant rate enhancement.

Compound Typeα-SubstituentRelative Cleavage Rate/Half-lifeReference
4-Nitrobenzyl CarbamateNone (H)Mt1/2 = 16 min rsc.org
4-Nitrobenzyl CarbamateMethyl (CH₃)Mt1/2 = 9.5 min rsc.org
Veratryl-based LinkerNone (H)- nih.gov
Veratryl-based LinkerMethyl (CH₃)~5x faster cleavage nih.gov

Table 1: Comparison of photolysis rates for unsubstituted and α-methyl substituted nitrobenzyl compounds. The data demonstrates a significant acceleration in cleavage kinetics with the addition of a methyl group at the benzylic position.

The integration of o-nitrobenzyl derivatives into polymer structures is a powerful strategy for creating "smart" materials that can change their properties in response to light. mdpi.com These photo-responsive polymers have found applications in fields ranging from drug delivery and tissue engineering to functional coatings and photolithography. uni-saarland.denih.gov

By incorporating o-nitrobenzyl units as cross-linkers within a polymer network, photodegradable hydrogels can be fabricated. Upon exposure to UV light, the cross-links are cleaved, causing the hydrogel to dissolve or degrade, thereby releasing an encapsulated payload. This approach allows for precise spatiotemporal control over drug release. nih.gov

Furthermore, o-nitrobenzyl groups can be appended as side chains on a polymer backbone. The photocleavage of these side chains can dramatically alter the polymer's properties, such as its solubility. For example, a hydrophobic polymer can be rendered hydrophilic upon irradiation, a principle used in creating photoresists and patterned surfaces. mdpi.comnih.gov This ability to tune surface chemistry and morphology on demand has been exploited for creating functional coatings and platforms for patterned cell growth. nih.govmdpi.com

Integration into Cross-Coupling and C-H Activation Methodologies

This compound serves as a versatile substrate in advanced organic synthesis, primarily due to the distinct reactivity of its chloromethyl and nitro functionalities. These groups allow for its integration into various modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and potentially C-H functionalization, making it a valuable building block for constructing complex molecular architectures.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Kumada)

Transition metal-catalyzed cross-coupling reactions are fundamental tools for carbon-carbon bond formation. This compound possesses two key reactive sites for such transformations: the benzylic C(sp³)–Cl bond and the C(sp²)–NO₂ bond. The selective activation of one site over the other can be controlled by the choice of catalyst, ligands, and reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide or related electrophile with an organoboron reagent, is a powerful method for forming C–C bonds. nih.gov For this compound, two distinct pathways are conceivable.

The first pathway involves the coupling at the benzylic chloride position. Palladium-catalyzed cross-coupling of benzyl chlorides with organoboron reagents is a well-established method. lookchem.com These reactions typically employ a palladium(0) catalyst that undergoes oxidative addition into the C–Cl bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product. nobelprize.org The reactivity of the benzylic chloride can be tuned by the choice of palladium source and, crucially, the supporting ligands.

A second, more recently developed pathway involves the direct coupling of the nitroarene moiety. Research has demonstrated that under specific catalytic conditions, the C–NO₂ bond can undergo oxidative addition to a low-valent palladium center, enabling the nitro group to function as a leaving group in Suzuki-Miyaura couplings. nih.gov This denitrative coupling typically requires specialized catalysts, such as palladium complexes with bulky, electron-rich phosphine (B1218219) ligands like BrettPhos, to facilitate the challenging C–NO₂ bond cleavage. nih.gov This dual reactivity makes this compound a substrate of significant interest, as it offers the potential for selective or sequential functionalization.

Table 1: Illustrative Catalyst Systems for Suzuki-Miyaura Coupling of Benzylic Chlorides and Nitroarenes

Coupling SiteElectrophile TypeTypical Catalyst/PrecatalystTypical LigandBaseSolvent
Chloromethyl Benzylic ChloridePd₂(dba)₃ or Pd(OAc)₂Phosphine ligands (e.g., SPhos, RuPhos)K₃PO₄, Cs₂CO₃Toluene (B28343), Dioxane
Nitro Group NitroarenePd₂(dba)₃Biarylphosphines (e.g., BrettPhos)Cs₂CO₃, K₃PO₄Toluene, Dioxane

Note: This table represents typical conditions for the respective classes of compounds and is not based on direct experimental data for this compound.

Kumada Coupling

The Kumada coupling utilizes a Grignard reagent as the nucleophile to couple with an organic halide, typically catalyzed by nickel or palladium complexes. organic-chemistry.orgwikipedia.org This reaction was one of the first catalytic cross-coupling methods developed and remains valuable for creating C–C bonds. wikipedia.org

In principle, the chloromethyl group of this compound could serve as the electrophilic partner in a Kumada coupling. The catalytic cycle would involve the oxidative addition of the palladium or nickel catalyst into the C–Cl bond, followed by transmetalation with the Grignard reagent and reductive elimination. wikipedia.org

However, a significant challenge in applying the Kumada coupling to this specific substrate is the presence of the nitro group. Grignard reagents are not only potent nucleophiles but also strong bases. They are known to react readily with nitroarenes through various pathways, including nucleophilic addition to the nitro group or to the aromatic ring, which is activated by the electron-withdrawing nitro substituent. This inherent reactivity of the nitro group towards organomagnesium compounds can lead to undesired side reactions, decomposition of the starting material, and low yields of the intended cross-coupling product, thereby limiting the practical utility of the Kumada reaction for this class of compounds.

Table 2: General Components of a Kumada Coupling Reaction

ComponentExampleRole
Electrophile Organic Halide (e.g., R-Cl)Carbon framework source
Nucleophile Grignard Reagent (R'-MgBr)Carbon framework source
Catalyst Ni(dppp)Cl₂, Pd(PPh₃)₄Facilitates the C-C bond formation
Solvent Tetrahydrofuran (THF), Diethyl EtherSolubilizes reagents

Non-Directed C-H Functionalization Utilizing Chloromethyl/Nitrobenzyl Moieties

Non-directed C-H functionalization is an advanced synthetic strategy that aims to form new bonds by activating C–H bonds on an aromatic ring without the assistance of a directing group. researchgate.net These reactions typically rely on the inherent electronic properties of the substrate and specialized catalytic systems, often involving palladium, to achieve regioselectivity. nih.gov

Currently, there is no specific research in the available literature describing the application of this compound as a substrate in non-directed C-H functionalization reactions. The application of this methodology to such a molecule would face considerable challenges due to the presence of the highly reactive chloromethyl and nitro functional groups.

Reactivity of the Chloromethyl Group : The benzylic C–Cl bond is susceptible to oxidative addition by palladium catalysts, which is the initial step in many cross-coupling reactions. This pathway is often kinetically favored over the activation of a more inert aromatic C–H bond.

Influence of the Nitro Group : The strongly electron-withdrawing and coordinating nature of the nitro group presents further complications. It can deactivate the aromatic ring towards electrophilic palladation, a common mechanism in some C–H activation cycles. nih.gov Furthermore, the oxygen atoms of the nitro group can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or decomposition.

These functional groups would likely interfere with the catalyst's ability to perform a non-directed C-H activation on the aromatic ring. Instead, they would be prone to participate in more conventional transformations (e.g., cross-coupling at the C-Cl bond) or direct C-H activation to the ortho position of the directing group (a directed mechanism), which falls outside the scope of non-directed functionalization. Therefore, the use of this compound in this context remains an unexplored and challenging area of research.

Table 3: General Components for Palladium-Catalyzed Non-Directed C-H Olefination

ComponentExampleRole
Arene Substrate Benzene, TolueneC-H bond source
Coupling Partner Ethyl AcrylateNew functional group source
Catalyst Pd(OAc)₂C-H activation and bond formation
Ligand/Additive Pyridone Ligands, Acetylamino-isobutyric acid (AIB-A)Accelerate C-H cleavage, stabilize catalyst
Oxidant Ag₂CO₃, BenzoquinoneRegenerate the active Pd(II) catalyst
Solvent Hexafluoroisopropanol (HFIP), Acetic AcidPromote C-H activation

Note: This table outlines a general catalytic system and is not based on experimental data for this compound.

Mechanistic Elucidation and Computational Chemistry Studies

Experimental Approaches to Understanding Reaction Mechanisms

Experimental investigations are fundamental to elucidating the step-by-step sequence of a chemical reaction. Techniques such as kinetic studies, isotopic labeling, and the direct observation of transient species provide critical evidence for proposed mechanisms. However, for 1-(chloromethyl)-3-methyl-2-nitrobenzene, specific studies employing these methods appear to be absent from the current body of scientific literature.

Isotopic Labeling Experiments for Pathway Tracing

Isotopic labeling is a powerful technique used to trace the movement of atoms throughout a chemical reaction, thereby providing unambiguous evidence for a particular reaction pathway. This is achieved by replacing an atom in a reactant molecule with one of its isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H). The position of the isotope in the products can then be determined, revealing the atomic rearrangements that occurred. No isotopic labeling studies specifically involving this compound have been reported in the available scientific literature.

Characterization of Reactive Intermediates (e.g., σ-adducts, Radicals)

The direct detection and characterization of short-lived reactive intermediates, such as carbocations, radicals, or σ-adducts (Wheland intermediates), are vital for confirming a proposed reaction mechanism. Spectroscopic techniques like NMR, EPR, and transient absorption spectroscopy are often employed for this purpose. Literature searches did not uncover any studies focused on the characterization of reactive intermediates formed from this compound. While reactions involving this molecule are expected to proceed via intermediates typical for substituted benzyl (B1604629) halides or nitroaromatic compounds, no specific experimental characterization has been documented.

Quantum Chemical Calculations for Reaction Pathway Analysis

Computational chemistry, particularly quantum chemical calculations, offers profound insights into reaction mechanisms by modeling the potential energy surface of a reaction. These methods can elucidate the structures of reactants, products, transition states, and intermediates, as well as their relative energies.

Density Functional Theory (DFT) for Energy Profile and Transition State Determination

Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of molecules and modeling reaction pathways. It can be used to map the energy profile of a reaction, identifying the energy barriers (activation energies) and the geometry of transition states. Despite the utility of DFT in mechanistic chemistry, no specific computational studies on this compound were found. researchgate.net Such studies would be valuable for understanding the energetics of its potential reaction pathways, for instance, in nucleophilic substitution or radical reactions.

Computational Modeling of Aromaticity Changes and Electronic Distributions

Quantum chemical calculations are also employed to analyze changes in electronic properties, such as aromaticity and electron density distribution, throughout a reaction. These analyses can help explain the reactivity and regioselectivity observed in aromatic systems. There are currently no published computational studies that specifically model the changes in aromaticity or the electronic distribution for this compound during a chemical transformation.

Establishment of Structure-Reactivity Correlations through Computational and Experimental Data

The reactivity of this compound in nucleophilic substitution reactions is intricately governed by the electronic and steric effects imposed by the substituents on the benzene (B151609) ring. While specific kinetic and computational studies on this particular isomer are not extensively documented in publicly accessible literature, a robust understanding of its structure-reactivity profile can be established by analyzing experimental data and computational models of closely related substituted benzyl chlorides.

The interplay of the ortho-nitro group, the meta-methyl group, and the chloromethyl group dictates the electrophilicity of the benzylic carbon and the stability of potential reaction intermediates or transition states. Nucleophilic substitution at the benzylic carbon of benzyl chlorides can proceed through a spectrum of mechanisms, ranging from a dissociative SN1 pathway, involving a carbocation intermediate, to an associative SN2 pathway with a pentacoordinate transition state. The preferred pathway is highly sensitive to the electronic nature of the ring substituents, the nucleophile, and the solvent. stackexchange.com

Electronic Effects of Substituents:

The reactivity of benzyl systems in nucleophilic substitution reactions is often correlated with Hammett substituent constants (σ), which quantify the electronic influence of a substituent. Electron-withdrawing groups generally accelerate SN2 reactions by stabilizing the electron-rich transition state and increase the electrophilicity of the benzylic carbon. Conversely, electron-donating groups tend to accelerate SN1 reactions by stabilizing the resulting benzyl carbocation.

In the case of this compound, the primary electronic influences are:

2-Nitro Group: As a strong electron-withdrawing group (typically with a positive σ value), the nitro group significantly enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This effect would favor an SN2-like mechanism. In SN1 reactions, a nitro group is generally destabilizing to the carbocation intermediate. quora.com

3-Methyl Group: The methyl group is a weak electron-donating group (negative σ value) through an inductive effect. Its position meta to the chloromethyl group means its electronic influence on the reaction center is less pronounced compared to an ortho or para substituent.

Chloromethyl Group: The -CH2Cl group itself is moderately electron-withdrawing.

The combined electronic effect of a strong electron-withdrawing nitro group and a weak electron-donating methyl group suggests that the benzylic carbon in this compound is highly activated towards nucleophilic attack. Hammett plots for the reactions of substituted benzyl chlorides often exhibit a U-shaped curve, indicating a shift in mechanism from SN1 for electron-donating substituents to SN2 for electron-withdrawing substituents. kyoto-u.ac.jpnih.gov Given the strong electron-withdrawing nature of the nitro group, this compound is expected to lie on the side of the Hammett plot corresponding to an SN2 or a mechanism with significant SN2 character.

Steric Effects:

The ortho-nitro group in this compound is expected to exert a significant steric hindrance around the reaction center. This steric crowding can disfavor the backside attack required for a classic SN2 mechanism, potentially slowing the reaction rate compared to a less hindered analogue like 4-nitrobenzyl chloride. Computational studies on related systems have shown that bulky ortho substituents can increase the activation energy for SN2 reactions.

Computational Insights and Mechanistic Predictions:

Computational studies on the nucleophilic substitution of benzyl halides provide valuable insights into transition state structures and reaction energetics. For benzyl chlorides with electron-withdrawing groups, DFT calculations typically show a concerted SN2 mechanism. These calculations can quantify the activation barriers and predict the influence of substituents on reactivity.

For this compound, it is predicted that computational modeling would reveal a transition state with significant SN2 character. The geometry of the transition state would likely be influenced by the steric bulk of the ortho-nitro group, potentially leading to a more elongated C-Cl bond and a less direct approach of the nucleophile compared to an unhindered system.

The following table presents a comparative analysis of expected reactivity trends based on the electronic and steric properties of related substituted benzyl chlorides.

Compound NameSubstituent EffectsPredicted Dominant MechanismExpected Relative Reactivity
Benzyl chloride(Reference)Mixed SN1/SN2Baseline
4-Nitrobenzyl chlorideStrong electron-withdrawal (para)SN2Higher than Benzyl chloride
4-Methoxybenzyl chlorideStrong electron-donation (para)SN1Higher than Benzyl chloride
This compound Strong electron-withdrawal (ortho), weak electron-donation (meta), steric hindranceSN2-likeLikely lower than 4-nitrobenzyl chloride due to steric hindrance, but significantly higher than benzyl chloride.

Experimental Data from Analogous Systems:

Kinetic studies on the solvolysis and nucleophilic substitution of a wide range of substituted benzyl chlorides provide a framework for understanding the reactivity of this compound. For example, the reaction of various benzyl chlorides with fluoride (B91410) ions in acetonitrile (B52724) shows a concave Hammett plot, with both electron-donating and electron-withdrawing groups accelerating the reaction relative to unsubstituted benzyl chloride, indicative of a mechanistic shift. kyoto-u.ac.jp The rate constants for the reaction of benzyl chloride and 6-(chloromethyl)-6-methylfulvene with potassium iodide in acetone (B3395972) demonstrate the activating effect of the benzyl group on SN2 reactivity. nih.govacs.org

The following table summarizes representative experimental data for the SN2 reaction of benzyl chloride with potassium iodide in acetone, which serves as a benchmark for comparison.

ReactantNucleophile/SolventRate Constant (M-1s-1) at 25 °C
Benzyl chlorideKI / Acetone2.15 x 10-3

Based on the electronic activation by the nitro group, the reactivity of this compound in a similar SN2 reaction is anticipated to be significantly higher than that of benzyl chloride, though potentially moderated by the steric effect of the ortho-nitro group.

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Selective Transformations

The reactivity of 1-(Chloromethyl)-3-methyl-2-nitrobenzene is largely dictated by its three functional groups: the chloromethyl group, the methyl group, and the nitro group, all attached to a benzene (B151609) ring. These groups offer multiple sites for chemical modification, making the development of selective catalytic systems a key area of future research.

The nitro group is a prime target for reduction to an amino group, a fundamental transformation in organic synthesis. While the catalytic reduction of nitroaromatics is a well-established field, there is a continuous drive to develop more efficient, selective, and sustainable catalytic systems. Future research could focus on nanocatalysts, single-atom catalysts, and photocatalytic systems to achieve high yields and selectivity under mild conditions. The presence of the chloromethyl group, which is susceptible to both nucleophilic substitution and reduction, presents a challenge and an opportunity for catalyst design. A key objective would be to develop catalysts that can selectively reduce the nitro group without affecting the chloromethyl moiety, or vice versa.

Another avenue for exploration is the catalytic activation of the C-Cl bond in the chloromethyl group. This could be utilized in various cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings, to build more complex molecular architectures. The development of catalysts that can selectively activate this bond in the presence of the other functional groups would be a significant advancement.

Table 1: Potential Catalytic Transformations of this compound

Functional GroupTransformationPotential Catalyst TypeDesired Product
Nitro GroupSelective ReductionHeterogeneous (e.g., supported metal nanoparticles), Homogeneous (e.g., transition metal complexes), Photocatalysts2-(aminomethyl)-6-methylaniline
Chloromethyl GroupCross-CouplingPalladium-based, Nickel-basedArylated or alkynylated derivatives
Aromatic RingC-H Activation/FunctionalizationTransition metal catalysts (e.g., Rh, Ru, Ir)Substituted nitroaromatics

Advanced Strategies for Controlled Release and Responsive Material Development

The structure of this compound makes it a candidate for incorporation into smart materials and controlled-release systems. The nitro group can act as a trigger, as it can be reduced under specific chemical or electrochemical conditions. This transformation from a nitro to an amino group results in a significant change in the electronic and steric properties of the molecule, which can be harnessed to induce a response in a material.

For instance, derivatives of this compound could be polymerized or grafted onto polymer backbones. The resulting material could be designed to release an embedded active molecule upon the reduction of the nitro group. This could have applications in drug delivery, where the reducing environment of certain tissues could trigger the release of a therapeutic agent.

Furthermore, the polarity change associated with the nitro-to-amino reduction could be used to create responsive materials that change their properties, such as solubility, swelling, or color, in response to a specific stimulus. Research in this area would involve the synthesis of novel polymers and materials incorporating the this compound moiety and studying their response to various stimuli.

Interdisciplinary Research Integrating Organic Synthesis with Advanced Material Science

The future of chemical research lies in the convergence of different scientific disciplines. The integration of organic synthesis with advanced material science offers a fertile ground for innovation with this compound as a building block.

In the field of organic electronics, the tunable electronic properties of the aromatic ring, influenced by the electron-withdrawing nitro group and the other substituents, could be of interest. Synthetic chemists could design and create a library of derivatives of this compound with varying electronic properties. These could then be investigated by material scientists for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or sensors.

Moreover, the chloromethyl group provides a convenient handle for attaching this molecule to surfaces or nanoparticles. This could lead to the development of functionalized surfaces with specific chemical or physical properties. For example, surfaces modified with this compound could be used to study reaction mechanisms at interfaces or to create platforms for sensing applications. The synergy between the synthetic accessibility of derivatives and the characterization and application expertise of material scientists will be crucial for unlocking the full potential of this compound.

Table 2: Interdisciplinary Research Opportunities

Research AreaSynthetic GoalMaterial Science Application
Organic ElectronicsSynthesis of π-conjugated systems derived from the compoundInvestigation of charge transport properties for transistors and sensors
Surface ScienceGrafting of the compound onto silicon or gold surfacesCreation of chemically modified surfaces with tailored wettability or reactivity
NanomaterialsFunctionalization of nanoparticles (e.g., gold, quantum dots) with derivativesDevelopment of targeted drug delivery vehicles or novel imaging agents

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.